molecular formula C19H23ClO2 B14639510 1,1'-(2-Chloropropylidene)bis(4-ethoxybenzene) CAS No. 56265-22-6

1,1'-(2-Chloropropylidene)bis(4-ethoxybenzene)

Cat. No.: B14639510
CAS No.: 56265-22-6
M. Wt: 318.8 g/mol
InChI Key: XALCLEMPULMGDC-UHFFFAOYSA-N
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Description

1,1’-(2-Chloropropylidene)bis(4-ethoxybenzene) is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of two ethoxybenzene groups linked by a chloropropylidene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-(2-Chloropropylidene)bis(4-ethoxybenzene) typically involves the reaction of 4-ethoxybenzene with a chloropropylidene precursor under specific conditions. One common method is the Friedel-Crafts alkylation, where 4-ethoxybenzene reacts with 2-chloropropane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst .

Industrial Production Methods

On an industrial scale, the production of 1,1’-(2-Chloropropylidene)bis(4-ethoxybenzene) may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as distillation and recrystallization is essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1,1’-(2-Chloropropylidene)bis(4-ethoxybenzene) undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the chloropropylidene bridge can be substituted by nucleophiles such as hydroxide ions or amines.

    Oxidation Reactions: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can undergo reduction reactions to form corresponding alcohols or alkanes.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) or ammonia (NH₃) in aqueous or alcoholic medium.

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

Major Products

    Substitution: Formation of 1,1’-(2-Hydroxypropylidene)bis(4-ethoxybenzene) or 1,1’-(2-Aminopropylidene)bis(4-ethoxybenzene).

    Oxidation: Formation of 1,1’-(2-Chloropropylidene)bis(4-formylbenzene) or 1,1’-(2-Chloropropylidene)bis(4-carboxybenzene).

    Reduction: Formation of 1,1’-(2-Propylidene)bis(4-ethoxybenzene) or 1,1’-(2-Hydroxypropylidene)bis(4-ethoxybenzene).

Scientific Research Applications

1,1’-(2-Chloropropylidene)bis(4-ethoxybenzene) has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,1’-(2-Chloropropylidene)bis(4-ethoxybenzene) involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The specific pathways involved depend on the nature of the target and the context of its use.

Comparison with Similar Compounds

Similar Compounds

    1,1’-(2,2-Dichloroethylidene)bis(4-ethylbenzene): Similar structure but with two chlorine atoms and ethyl groups instead of ethoxy groups.

    1,1’-(2-Bromopropylidene)bis(4-ethoxybenzene): Similar structure but with a bromine atom instead of chlorine.

    1,1’-(2-Chloropropylidene)bis(4-methoxybenzene): Similar structure but with methoxy groups instead of ethoxy groups.

Uniqueness

1,1’-(2-Chloropropylidene)bis(4-ethoxybenzene) is unique due to the presence of ethoxy groups, which can influence its chemical reactivity and interactions with other molecules. The chloropropylidene bridge also provides a site for further functionalization, making it a versatile compound for various applications.

Properties

CAS No.

56265-22-6

Molecular Formula

C19H23ClO2

Molecular Weight

318.8 g/mol

IUPAC Name

1-[2-chloro-1-(4-ethoxyphenyl)propyl]-4-ethoxybenzene

InChI

InChI=1S/C19H23ClO2/c1-4-21-17-10-6-15(7-11-17)19(14(3)20)16-8-12-18(13-9-16)22-5-2/h6-14,19H,4-5H2,1-3H3

InChI Key

XALCLEMPULMGDC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(C2=CC=C(C=C2)OCC)C(C)Cl

Origin of Product

United States

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